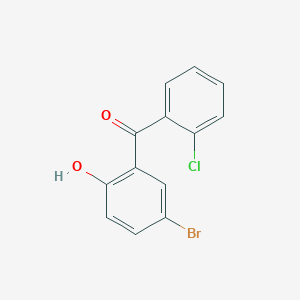
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid
Overview
Description
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a biochemical used for proteomics research . Its molecular formula is C12H12O4 and has a molecular weight of 220.22 .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid consists of a benzofuran ring with an ethoxy group at the 5th position and a methyl group at the 2nd position . The benzofuran ring is also attached to a carboxylic acid group .
Chemical Reactions Analysis
Benzofuran derivatives, including 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, can participate in various chemical reactions . For example, the presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity .
Physical And Chemical Properties Analysis
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a solid compound . Its InChI code is 1S/C12H12O4/c1-3-15-8-4-5-10-9 (6-8)11 (12 (13)14)7 (2)16-10/h4-6H,3H2,1-2H3, (H,13,14) .
Scientific Research Applications
Heterocyclic Building Blocks
This compound is often used as a heterocyclic building block in organic synthesis . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their complex and diverse structures.
Anticancer Activities
Some substituted benzofurans have shown significant anticancer activities . While it’s not specified whether “5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid” has been tested for this, it’s possible that it could be used in research related to cancer treatment.
Research Use
This compound is often used for research purposes . It can be used in various types of experiments and studies to understand its properties and potential applications better.
properties
IUPAC Name |
5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADZSZNVASNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351739 | |
| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
CAS RN |
300673-97-6 | |
| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid (E1) into chitosan nanofibers impact their antibiofilm properties against Pseudomonas aeruginosa?
A1: The research by [] investigated the use of E1 to chemically modify plasma-treated chitosan (PCh). These modified PCh-E1 materials were then used to create electrospun nanofibers. When tested against P. aeruginosa, a common biofilm-forming bacterium, the PCh-E1 nanofibers demonstrated superior antibiofilm activity compared to unmodified PCh nanofibers. This enhanced activity was observed through Quartz Crystal Microbalance (QCM) measurements, which revealed a significantly lower mass increase and a smaller negative frequency shift on QCM electrodes coated with PVA/PCh-E1 nanofibers compared to those coated with PVA/PCh nanofibers. These findings suggest that E1 plays a crucial role in reducing biofilm formation on the modified chitosan nanofibers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)







![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)



